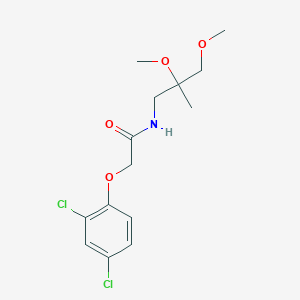

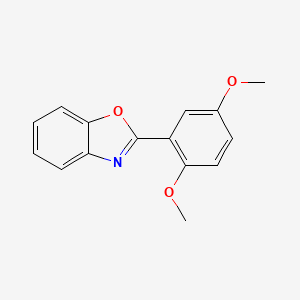

![molecular formula C12H10F3N3O2 B2727274 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1094440-61-5](/img/structure/B2727274.png)

5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazoles are a class of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the physical, chemical, and biological properties of molecules .

Molecular Structure Analysis

Triazole compounds have a molecular formula of C2H3N3 . They contain a five-membered ring structure with two carbon atoms and three nitrogen atoms . The trifluoromethyl group (-CF3) consists of a carbon atom bonded to three fluorine atoms and is attached to the phenyl ring in the molecule .Chemical Reactions Analysis

Triazole compounds can participate in a variety of chemical reactions due to their versatile structure . They can act as ligands in coordination chemistry, undergo N-alkylation and N-acylation reactions, and participate in various coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Triazole compounds, in general, are known for their stability and versatility . The trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry Applications

Easily accessible carboxylic acid hydrazides undergo cyclocondensation, facilitating the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates, important building blocks in organic chemistry. This method has broadened the synthesis possibilities for triazole derivatives, highlighting the utility of 1,2,3-triazole frameworks in organic synthesis and drug development. Such compounds serve as intermediates for the synthesis of various drugs and biologically active compounds (Khomenko et al., 2016; Liu et al., 2015).

Catalysis and Peptidomimetics

Ruthenium-catalyzed synthesis techniques have been developed for triazole-based scaffolds, especially useful in the preparation of peptidomimetics or biologically active compounds. This area of research underlines the importance of 1,2,3-triazoles in developing new molecules with potential therapeutic applications, including HSP90 inhibitors which have shown promise in cancer therapy (Ferrini et al., 2015).

Luminescence Sensing and Material Science

Lanthanide metal–organic frameworks (MOFs) based on triazole-containing ligands exhibit unique luminescence properties, enabling the selective sensing of metal ions and nitroaromatic compounds. This research showcases the application of 1,2,3-triazole derivatives in developing advanced materials for environmental monitoring and chemical sensing (Wang et al., 2016).

Novel Synthesis Methods

Innovative one-pot synthesis methods for triazole derivatives highlight the versatility and efficiency of creating structurally diverse triazoles. Such methods underscore the role of 1,2,3-triazoles in organic synthesis, enabling the rapid development of compounds with potential applications in medicinal chemistry and drug design (Zhang et al., 2013).

Antimicrobial Applications

Research into triazole derivatives, including those related to 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, has demonstrated antimicrobial activities against a range of pathogens. These studies contribute to the potential use of triazole compounds in developing new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Demirbas et al., 2004).

Mecanismo De Acción

Target of Action

The compound “5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” belongs to the class of triazole derivatives. Triazole derivatives are known to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

The mode of action of triazole derivatives can vary widely depending on the specific structure of the compound and the target it interacts with. For instance, some triazole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

The biochemical pathways affected by triazole derivatives can also vary widely. Some triazole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, some triazole derivatives have been reported to show inhibitory activity against certain viruses .

Direcciones Futuras

Propiedades

IUPAC Name |

5-ethyl-1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O2/c1-2-9-10(11(19)20)16-17-18(9)8-5-3-7(4-6-8)12(13,14)15/h3-6H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYSLRHUZGXUGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2727191.png)

![(3R,3'R)-3,3'-di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2727192.png)

![1-methyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2727195.png)

![(4R)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2727197.png)

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2727200.png)

![5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one](/img/structure/B2727208.png)

![4,4-Difluoro-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2727210.png)